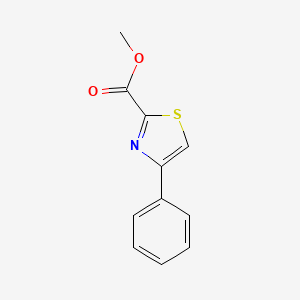

Methyl 4-phenylthiazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)10-12-9(7-15-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKMHNVAJGQKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-phenylthiazole-2-carboxylate and its Core Properties for Scientific Professionals

This guide provides a comprehensive technical overview of Methyl 4-phenylthiazole-2-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer robust, actionable insights. We will delve into its physicochemical characteristics, plausible synthetic routes, spectroscopic signatures, potential reactivity, and the broad biological landscape of the 4-phenylthiazole scaffold.

Core Physicochemical and Structural Characteristics

The foundational properties of a molecule are critical for its application in research and development. The table below summarizes the key identifiers and physicochemical properties of this compound and its close structural relatives. It is important to note that while a definitive CAS number for the target molecule was not found, the properties of the corresponding ethyl ester and the isomeric methyl ester provide a strong basis for estimation.

| Property | This compound (Estimated) | Ethyl 4-phenylthiazole-2-carboxylate[1] | Methyl 2-phenylthiazole-4-carboxylate[2] | 4-Phenylthiazole-2-carboxylic acid[3][4] |

| Chemical Structure |  |

CAS Number Not available31877-30-27113-02-259020-44-9Molecular Formula C₁₁H₉NO₂SC₁₂H₁₁NO₂SC₁₁H₉NO₂SC₁₀H₇NO₂SMolecular Weight 219.26 g/mol 233.29 g/mol 219.26 g/mol 205.23 g/mol Melting Point Not availableNot availableYellow oil93-97 °C (decomposes)[3]Boiling Point Not availableNot availableNot availableNot availableSolubility Expected to be soluble in organic solvents like THF, ethyl acetate, and methanol.Not availableNot availableNot available

CAS Number Not available31877-30-27113-02-259020-44-9Molecular Formula C₁₁H₉NO₂SC₁₂H₁₁NO₂SC₁₁H₉NO₂SC₁₀H₇NO₂SMolecular Weight 219.26 g/mol 233.29 g/mol 219.26 g/mol 205.23 g/mol Melting Point Not availableNot availableYellow oil93-97 °C (decomposes)[3]Boiling Point Not availableNot availableNot availableNot availableSolubility Expected to be soluble in organic solvents like THF, ethyl acetate, and methanol.Not availableNot availableNot available

Synthesis and Methodologies

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from commercially available reagents. The key steps are the formation of a thioamide followed by a cyclization reaction with a methyl 2-chloro-3-oxobutanoate.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Thioamide Formation (if starting from benzonitrile): In a round-bottom flask, dissolve benzonitrile in an appropriate solvent such as pyridine. Add phosphorus pentasulfide (P₄S₁₀) portion-wise while stirring. Heat the reaction mixture under reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour it into water. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield thiobenzamide.

-

Cyclization: To a solution of thiobenzamide in a suitable solvent like tetrahydrofuran (THF), add a base such as sodium hydride (NaH) at 0 °C to deprotonate the thioamide. Stir the mixture for 30 minutes, then add methyl 2-chloro-3-oxobutanoate dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 18 hours.[2] After cooling, concentrate the reaction mixture under vacuum. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Methyl 4-phenyl-5-methylthiazole-2-carboxylate.

Spectroscopic Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of its isomers and related derivatives, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the thiazole ring proton, and the methyl ester protons. The phenyl protons will likely appear as multiplets in the range of δ 7.3-8.0 ppm. The proton on the thiazole ring is expected to be a singlet around δ 8.0-8.5 ppm. The methyl ester protons will present as a sharp singlet at approximately δ 3.9-4.1 ppm. For comparison, the ¹H NMR of the isomeric Methyl 2-phenylthiazole-4-carboxylate shows signals at δ 8.14 (s, 1H, thiazole-H), 8.00 (m, 2H, Ar-H), and 7.46-7.42 (m, 3H, Ar-H).[2]

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the ester is expected to resonate in the downfield region, around δ 160-165 ppm. The carbons of the thiazole ring will likely appear between δ 115-165 ppm. The aromatic carbons of the phenyl group will be observed in the δ 125-135 ppm range. The methyl carbon of the ester will be found upfield, around δ 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group is expected around 1720-1740 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and phenyl rings will likely appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (219.26 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Biological Significance

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The reactivity of this compound is primarily governed by the thiazole ring, the ester functionality, and the phenyl group.

Chemical Reactivity

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid derivative can then be used for further functionalization, such as amide bond formation.

-

Reactions of the Thiazole Ring: The thiazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The electron-withdrawing nature of the carboxylate group at the 2-position will influence the regioselectivity of such reactions.

-

Modification of the Phenyl Ring: The phenyl group can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.

Biological Activities of the 4-Phenylthiazole Scaffold

Derivatives of 4-phenylthiazole have been reported to exhibit a wide range of biological activities, making this a promising scaffold for drug discovery.[5][6]

Caption: Diverse biological activities associated with the 4-phenylthiazole scaffold.

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of 4-phenylthiazole derivatives against various bacterial and fungal strains.[6]

-

Anticancer Activity: The 4-phenylthiazole moiety is present in several compounds that have shown promising cytotoxic effects against various cancer cell lines.[6]

-

Anti-inflammatory and Antiviral Properties: Research has also indicated that compounds containing the 4-phenylthiazole core can possess anti-inflammatory and antiviral properties, including activity against HIV.[6]

The diverse biological profile of this scaffold underscores the potential of this compound as a valuable intermediate for the synthesis of novel therapeutic agents.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling similar chemical compounds should be observed. Based on the data for related thiazole derivatives, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of biologically active molecules. While direct experimental data for this specific ester is sparse, this guide has provided a comprehensive overview of its anticipated properties, plausible synthetic routes, and the rich biological context of the 4-phenylthiazole scaffold. By leveraging the available information on its close structural analogues, researchers and drug development professionals can effectively utilize this compound in their scientific endeavors. Further experimental investigation into the precise properties and biological activities of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

-

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S - PubChem. (n.d.). Retrieved from [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012, March 15). Google Patents.

-

5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S - PubChem. (n.d.). Retrieved from [Link]

-

(3-Aminopropyl)triethoxysilane - CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

2-methyl-4-phenyl-1,3-thiazole - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

-

Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. (2026, February 25). Retrieved from [Link]

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry, 22(4), 2909-2913.

-

CAS 31877-30-2 | Ethyl 4-phenylthiazole-2-carboxylate | MFCD06738751 - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]

-

Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. (n.d.). SSRN. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Phenylthiazole-2-carboxylic acid | CAS 59020-44-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. asianpubs.org [asianpubs.org]

- 6. papers.ssrn.com [papers.ssrn.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-phenylthiazole-2-carboxylate

Foreword: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it an indispensable tool for drug development professionals. From the anti-inflammatory properties of Meloxicam to the antibacterial prowess of Penicillin, the thiazole nucleus is a testament to the power of heterocyclic chemistry in addressing diverse therapeutic challenges.[3][4] This guide focuses on the synthesis of a specific, valuable derivative: Methyl 4-phenylthiazole-2-carboxylate. This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel anticancer and antifungal agents.[3][5][6] Understanding its synthesis is, therefore, of paramount importance for researchers and scientists in the field.

Strategic Overview: A Multi-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a multi-step synthetic sequence. This approach allows for the precise and controlled construction of the target molecule, ensuring high purity and yield. The overall strategy can be broken down into three key stages:

-

Formation of the Thiazole Core : Synthesis of 2-methyl-4-phenylthiazole.

-

Introduction of the Carboxyl Functional Group : Oxidation of the 2-methyl group to a carboxylic acid.

-

Esterification : Conversion of the carboxylic acid to the desired methyl ester.

This guide will provide a detailed exploration of each of these steps, including the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen methodologies.

Part 1: Building the Foundation - Synthesis of 2-Methyl-4-phenylthiazole

The initial and crucial step is the construction of the 4-phenylthiazole ring system with a methyl group at the 2-position. The Hantzsch thiazole synthesis is the most reliable and widely employed method for this transformation.[7] This reaction involves the condensation of an α-haloketone with a thioamide.

For the synthesis of 2-methyl-4-phenylthiazole, the readily available phenacyl bromide (α-bromoacetophenone) is reacted with thioacetamide.

Caption: Hantzsch synthesis of 2-methyl-4-phenylthiazole.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylthiazole

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| Phenacyl bromide | 199.05 g/mol | 1.0 |

| Thioacetamide | 75.13 g/mol | 1.2 |

| Ethanol | 46.07 g/mol | Solvent |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide (1.0 eq) in ethanol.

-

Add thioacetamide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture over crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-methyl-4-phenylthiazole.

Part 2: The Critical Oxidation Step - Formation of 4-Phenylthiazole-2-carboxylic acid

With the 2-methyl-4-phenylthiazole in hand, the next stage involves the selective oxidation of the methyl group at the 2-position to a carboxylic acid. This transformation is a critical step that introduces the desired carboxyl functionality. While several oxidizing agents can be employed, potassium permanganate (KMnO₄) is a powerful and effective choice for the oxidation of alkyl side chains on aromatic rings.[8][9] Alternatively, nitric acid in the presence of sulfuric acid can also be utilized for this oxidation.[10][11][12]

Caption: Oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Oxidation using Potassium Permanganate

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| 2-Methyl-4-phenylthiazole | 175.25 g/mol | 1.0 |

| Potassium Permanganate | 158.03 g/mol | Excess |

| Pyridine | 79.10 g/mol | Co-solvent |

| Water | 18.02 g/mol | Solvent |

Procedure:

-

In a round-bottom flask, suspend 2-methyl-4-phenylthiazole (1.0 eq) in a mixture of pyridine and water.

-

Heat the mixture to 85 °C with vigorous stirring.

-

Slowly add potassium permanganate (in excess) in portions over a period of 30 minutes.

-

Continue heating and stirring for several hours until the purple color of the permanganate has disappeared. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Wash the precipitate with a dilute aqueous solution of pyridine.

-

Acidify the filtrate with a strong acid (e.g., H₂SO₄) to precipitate the 4-phenylthiazole-2-carboxylic acid.[13]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the crude carboxylic acid.

-

The product can be further purified by recrystallization.

Characterization Data for 4-Phenylthiazole-2-carboxylic acid:

Part 3: The Final Transformation - Esterification to this compound

The final step in the synthesis is the conversion of the 4-phenylthiazole-2-carboxylic acid to its corresponding methyl ester. This can be achieved through several standard esterification methods. Two reliable and commonly used procedures are the Fischer-Speier esterification and a method involving an acid chloride intermediate.

Method A: Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the ester product.[16][17][18][19][20][21]

Caption: Fischer-Speier esterification of the carboxylic acid.

Experimental Protocol: Fischer-Speier Esterification

| Reagent/Solvent | Molecular Weight | Quantity |

| 4-Phenylthiazole-2-carboxylic acid | 205.23 g/mol | 1.0 eq |

| Methanol | 32.04 g/mol | Large excess (solvent) |

| Sulfuric Acid (conc.) | 98.08 g/mol | Catalytic amount |

Procedure:

-

Suspend 4-phenylthiazole-2-carboxylic acid (1.0 eq) in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica gel.

Method B: Esterification via an Acid Chloride Intermediate

An alternative and often higher-yielding method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methanol to form the ester.[22][23]

Caption: Two-step esterification via an acid chloride intermediate.

Experimental Protocol: Esterification via an Acid Chloride

| Reagent/Solvent | Molecular Weight | Quantity |

| 4-Phenylthiazole-2-carboxylic acid | 205.23 g/mol | 1.0 eq |

| Thionyl Chloride (SOCl₂) | 118.97 g/mol | Excess |

| Methanol | 32.04 g/mol | Excess |

| Pyridine (optional) | 79.10 g/mol | Base |

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-phenylthiazole-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-phenylthiazole-2-carbonyl chloride.

-

Esterification: Dissolve the crude acid chloride in an appropriate solvent like dichloromethane. Cool the solution in an ice bath and add an excess of methanol, optionally in the presence of a base like pyridine to scavenge the HCl byproduct. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by washing with water and a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data:

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the thiazole proton, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, and the methyl carbon of the ester. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₉NO₂S, MW: 219.26 g/mol ). |

Conclusion and Future Perspectives

The synthesis of this compound, as detailed in this guide, provides a reliable and adaptable pathway for obtaining this valuable building block. The multi-step approach, beginning with the robust Hantzsch thiazole synthesis, followed by a controlled oxidation and efficient esterification, offers researchers a clear roadmap for its preparation. The choice between the Fischer esterification and the acid chloride method for the final step can be made based on the desired scale, yield, and available reagents.

The availability of this compound opens doors for the exploration of a wide range of novel derivatives with potential applications in drug discovery. Its strategic placement of functional groups allows for further chemical modifications, enabling the synthesis of libraries of compounds for screening against various biological targets. As the demand for new and effective therapeutics continues to grow, the importance of versatile intermediates like this compound in the arsenal of the medicinal chemist cannot be overstated.

References

-

RSC Publishing. (n.d.). 4. Rsc.org. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]

-

ProQuest. (n.d.). Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

-

MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

ResearchGate. (2025, December 6). One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions. Retrieved from [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Retrieved from [Link]

-

SCIRP. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

SpringerLink. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-phenylthiazole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

Baxendale Group. (2010, July 22). KMnO4-Mediated Oxidation as a Continuous Flow Process. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ort. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. Retrieved from [Link]

- Google Patents. (n.d.). US20140256983A1 - Method of oxidation using nitric acid.

-

ScienceMadness. (n.d.). Oxidation with nitric acid of aliphatic alcohols and diols to carboxylic acids. Retrieved from [Link]

-

Semantic Scholar. (2017, May 3). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

WordPress.com. (2026, February 20). Nitric Acid. Retrieved from [Link]

-

PubMed. (2019, February 15). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Retrieved from [Link]

-

PubMed. (2010, November 15). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022, November 20). Retrieved from [Link]

Sources

- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety - ProQuest [proquest.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Nitric Acid - Wordpress [reagents.acsgcipr.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. 4-Phenylthiazole-2-carboxylic acid | CAS 59020-44-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. community.wvu.edu [community.wvu.edu]

- 21. athabascau.ca [athabascau.ca]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

Methyl 4-phenylthiazole-2-carboxylate: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Abstract Thiazole derivatives are privileged scaffolds in medicinal chemistry and agrochemical development. Among these, Methyl 4-phenylthiazole-2-carboxylate (CAS: 79247-92-0) serves as a critical synthetic intermediate. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic synthesis via the Hantzsch pathway, and downstream applications. Designed for researchers and drug development professionals, this guide synthesizes empirical data with field-proven methodologies to ensure high-yield, reproducible laboratory outcomes.

Physicochemical Profiling & Structural Analysis

This compound is a heterocyclic compound characterized by a 1,3-thiazole ring substituted with a phenyl group at the C4 position and a methyl ester at the C2 position. The electron-withdrawing nature of the ester group, combined with the extended conjugation of the phenyl ring, imparts unique electrophilic properties to the thiazole core, making it an ideal precursor for further derivatization (e.g., saponification, amidation, or cross-coupling).

Quantitative Data Summary

The following table summarizes the core physicochemical properties and analytical markers of the compound[1][2]:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 79247-92-0 |

| Molecular Formula | C11H9NO2S |

| Molecular Weight | 219.26 g/mol |

| Structural Features | 1,3-thiazole core, C4-phenyl, C2-methyl ester |

| 1H NMR (400 MHz, DMSO-d6) | δ 8.55 (s, 1H); 8.03–8.00 (m, 2H); 7.52–7.48 (m, 2H); 7.44–7.40 (m, 1H); 3.96 (s, 3H) |

Mechanistic Synthesis: The Hantzsch Thiazole Pathway

The most robust and field-proven method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This multicomponent-style condensation leverages the nucleophilicity of a thioamide and the electrophilicity of an

Causality in Experimental Design

The reaction between methyl thiooxamate and phenacyl bromide (2-bromoacetophenone) is driven by a highly specific sequence of nucleophilic attacks.

-

S-Alkylation : The sulfur atom of the thioamide is highly nucleophilic and attacks the

-carbon of the haloketone, displacing the bromide ion. -

Cyclization : The nitrogen atom of the thioamide then attacks the carbonyl carbon of the ketone, forming a hydroxythiazoline intermediate.

-

Aromatization : Thermal dehydration removes a water molecule, driving the system toward the thermodynamically stable aromatic thiazole ring.

Ethanol is selected as the solvent because its polarity stabilizes the transition states during the S-alkylation phase, while its boiling point (78°C) provides the exact thermal energy required to drive the final dehydration step without degrading the methyl ester[2].

Caption: Hantzsch Thiazole Synthesis Pathway for this compound.

Self-Validating Protocol: Step-by-Step Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system. The built-in TLC and NMR checkpoints guarantee that intermediate failures are caught before downstream processing.

Step 1: Reagent Preparation

-

Dissolve 1.0 equivalent of methyl thiooxamate in anhydrous ethanol (0.2 M concentration). Causality: Anhydrous conditions prevent premature hydrolysis of the methyl ester.

Step 2: Electrophilic Addition

-

Add 1.05 equivalents of phenacyl bromide dropwise to the solution at room temperature (20-25°C) under continuous stirring.

Step 3: Thermal Cyclization

-

Equip the flask with a reflux condenser and elevate the temperature to 78°C (reflux) for 2 to 4 hours.

Step 4: In-Process Monitoring (Validation Checkpoint 1)

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether/EtOAc (95:5). The reaction is deemed complete when the UV-active spot corresponding to phenacyl bromide disappears.

Step 5: Workup and Neutralization

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Resuspend the crude residue in ethyl acetate and wash with saturated aqueous

. Causality: The reaction generates HBr as a byproduct; neutralization prevents acid-catalyzed degradation of the ester during purification.

Step 6: Purification (Validation Checkpoint 2)

-

Dry the organic layer over anhydrous

, filter, and purify via flash column chromatography (Petroleum Ether/EtOAc 95:5). -

NMR Validation : Confirm the structure via 1H NMR. The singlet at δ 3.96 (3H) confirms the intact methyl ester, while the distinct singlet at δ 8.55 (1H) validates the formation of the aromatic thiazole C5 proton[2].

Applications in Drug Development & Agrochemicals

This compound is rarely the final Active Pharmaceutical Ingredient (API). Instead, it acts as a foundational building block. The C2-carboxylate group is highly susceptible to controlled saponification, yielding 4-phenylthiazole-2-carboxylic acid, which can subsequently be coupled with various amines to form biologically active amides[3][4].

Pharmacological Relevance

-

Antimicrobial & Antifungal Agents : Thiazole derivatives mimic naturally occurring biologically active molecules (like the thiazole ring in Thiamine/Vitamin B1). Derivatization of the C2 position has been extensively utilized to develop novel adjuvants to overcome antimicrobial resistance[2].

-

Antitumor Compounds : The planar, aromatic nature of the 4-phenylthiazole core allows for DNA intercalation and kinase inhibition, making it a frequent scaffold in oncology drug discovery[3].

-

Agrochemicals : Similar to its ethyl ester counterpart, the methyl ester serves as a precursor for synthesizing insecticidal compounds that protect crops by disrupting pest neurological pathways[3].

Caption: Downstream Derivatization and Application Pathways in Drug and Agrochemical Development.

Conclusion

This compound (CAS: 79247-92-0) represents a versatile and highly reactive scaffold in organic synthesis. By strictly controlling the Hantzsch synthesis parameters—specifically solvent polarity and thermal energy—researchers can reliably produce this intermediate with high purity. Its subsequent derivatization unlocks a vast chemical space, driving innovation in both pharmaceutical therapeutics and advanced agrochemicals.

References

-

Universita' degli Studi di Parma , Novel Adjuvant Strategies to overcome Antimicrobial Resistance (Synthesis and NMR Data for this compound). Available at: [Link]

-

Lookchem , 4-PHENYL-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER (Applications and Properties). Available at:[Link]

Sources

The Multifaceted Biological Activities of 4-Phenylthiazole Derivatives: A Technical Guide for Drug Discovery

The 4-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of 4-phenylthiazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the evaluation of these promising compounds.

The 4-Phenylthiazole Core: A Versatile Pharmacophore

The unique structural features of the 4-phenylthiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms with a phenyl substituent at the fourth position, contribute to its ability to interact with a wide range of biological targets. This versatility has spurred extensive research into the synthesis and biological evaluation of a multitude of derivatives, revealing a broad spectrum of pharmacological effects.

General Synthesis of 4-Phenylthiazole Derivatives

A common and efficient method for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a phenacyl halide with a thiourea derivative.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines a general procedure for the synthesis of the foundational 2-amino-4-phenylthiazole structure.

Materials:

-

Substituted acetophenone

-

Thiourea

-

Iodine

-

Ethanol

-

Diethyl ether

-

Ammonium hydroxide solution

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round bottom flask, combine the substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[1]

-

Add a suitable solvent, such as ethanol, to the flask.

-

Reflux the reaction mixture for approximately 12 hours.[1] The progress of the reaction can be monitored using thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[1]

-

Pour the mixture into a solution of ammonium hydroxide to precipitate the crude product.[1]

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified 2-amino-4-phenylthiazole derivative.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

4-Phenylthiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, disruption of key signaling pathways, and the generation of reactive oxygen species (ROS).

Mechanism of Action

3.1.1. Induction of Apoptosis:

A primary mechanism by which 4-phenylthiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Some derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6]

-

Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands, such as TNF-α, to their corresponding receptors on the cell surface. This can also lead to the activation of caspase-8 and subsequently caspase-3.[7]

3.1.2. Inhibition of Signaling Pathways:

4-Phenylthiazole derivatives can interfere with critical signaling pathways that are often dysregulated in cancer. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in growth and metastasis.

3.1.3. Generation of Reactive Oxygen Species (ROS):

Several studies have indicated that certain 4-phenylthiazole derivatives can induce the production of ROS within cancer cells.[3] While normal cells have mechanisms to cope with a certain level of oxidative stress, the elevated ROS levels in cancer cells can overwhelm their antioxidant capacity, leading to cellular damage and apoptosis.

Experimental Evaluation of Anticancer Activity

The in vitro anticancer activity of 4-phenylthiazole derivatives is commonly assessed using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microplate

-

Cancer cell lines of interest

-

Complete cell culture medium

-

4-Phenylthiazole derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the 4-phenylthiazole derivatives in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[3] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Quantitative Data on Anticancer Activity

The following table summarizes the IC50 values of selected 4-phenylthiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ruthenacycles (3a-e) & Osmacycles (4a-e) | A549 (Lung), SW480 (Colon), CH1/PA-1 (Ovarian) | Low micromolar range | [3] |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives (21, 22, 25, 26) | A549 (Lung) | 2.47 - 25.4 | [4] |

| N-(4-phenylthiazol-2-yl)isoindoline-1,3-diones | LNCaP (Prostate) | 9.56 | [8] |

| Ureido-Substituted 4-Phenylthiazole Analog (27) | HepG2 (Liver) | 0.62 | [9] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 4-Phenylthiazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of protein denaturation and modulation of inflammatory signaling pathways.

Mechanism of Action

4.1.1. Inhibition of Protein Denaturation:

Denaturation of proteins is a well-documented cause of inflammation. The ability of 4-phenylthiazole derivatives to prevent protein denaturation is a key indicator of their anti-inflammatory potential.

4.1.2. Modulation of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of various inflammatory mediators, including cytokines and chemokines. Some 4-phenylthiazole derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Experimental Evaluation of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of 4-phenylthiazole derivatives can be evaluated using the albumin denaturation assay.

Experimental Protocol: Albumin Denaturation Assay

This assay measures the ability of a compound to inhibit the heat-induced denaturation of egg albumin.

Materials:

-

Fresh hen's egg albumin

-

Phosphate-buffered saline (PBS, pH 6.4)

-

4-Phenylthiazole derivatives (test compounds)

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 1% aqueous solution of egg albumin.

-

The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.[10]

-

A control solution is prepared without the test compound.

-

Incubate the reaction mixtures at 37°C for 15 minutes.[10]

-

Heat the mixtures in a water bath at 70°C for 5 minutes to induce denaturation.[10]

-

After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Quantitative Data on Anti-inflammatory Activity

The following table presents the IC50 values of selected 4-phenylthiazole derivatives for their anti-inflammatory activity.

| Compound/Derivative | Assay | IC50 (nM) | Reference |

| Amido-aryl-acetamidine derivatives | Human iNOS inhibition | 11 | [8] |

| 4-phenylthiazole-based dual sEH/FAAH inhibitor (4p) | Human FAAH and sEH | 11.1 and 2.3 | [11] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. 4-Phenylthiazole derivatives have shown promising activity against a range of bacteria and fungi.

Mechanism of Action

The precise mechanisms by which 4-phenylthiazole derivatives exert their antimicrobial effects are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

Experimental Evaluation of Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria to various compounds.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method determines the sensitivity of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial strains of interest

-

Sterile cotton swabs

-

4-Phenylthiazole derivatives (test compounds)

-

Sterile filter paper disks

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacterium in a suitable broth.

-

Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Impregnate sterile filter paper disks with known concentrations of the 4-phenylthiazole derivatives.

-

Aseptically place the impregnated disks on the surface of the inoculated agar plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Quantitative Data on Antimicrobial Activity

The following table provides the Minimum Inhibitory Concentration (MIC) values of selected 4-phenylthiazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Schiff bases-thiazole compounds | Mycobacterium tuberculosis (H37Rv) | 6.25 | [8] |

| Nitrofuran derivatives | Mycobacterium tuberculosis (Mtb H37Ra) | 0.27 | [8] |

| Nitrofuran derivatives | Staphylococcus aureus (ATCC 6538) | 1.36 | [8] |

| 2,4-disubstituted-1,3-thiazole derivatives | B. subtilis, S. aureus, E. coli | 3.39 - 4.23 (µM/mL) | [12] |

| Phenylthiazoles with tert-Butyl Side Chain | Methicillin-resistant S. aureus (MRSA) | 0.78 - 3.12 | [13] |

| Alkyl 2-(Dialkylamino)-4 phenylthiazole-5- carboxylates derivatives | Staphylococcus aureus | 125 | |

| Alkyl 2-(Dialkylamino)-4 phenylthiazole-5- carboxylates derivatives | Fungi | 250 - 1000 | [14] |

Signaling Pathway and Workflow Visualizations

To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

VEGFR-2 Signaling Pathway in Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-phenylthiazole derivatives.

NF-κB Signaling Pathway in Inflammation

Caption: Modulation of the NF-κB inflammatory pathway by 4-phenylthiazole derivatives.

Experimental Workflow for In Vitro Biological Activity Screening

Caption: General workflow for the biological evaluation of 4-phenylthiazole derivatives.

Conclusion and Future Directions

The 4-phenylthiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways and induce apoptosis, provides a strong rationale for their continued investigation.

Future research should focus on optimizing the structure of 4-phenylthiazole derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action at the molecular level will be crucial for identifying novel biological targets and developing more effective and safer drugs for a wide range of diseases. The integration of in silico drug design with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the discovery and development of the next generation of 4-phenylthiazole-based therapeutics.

References

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

- 5. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. mdpi.com [mdpi.com]

- 10. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

The Phenylthiazole Scaffold: From Historical Discovery to Modern Therapeutics

Executive Summary

As a fundamental structural motif in medicinal chemistry, the phenylthiazole nucleus has evolved from a basic synthetic curiosity into a "privileged scaffold" capable of addressing complex pharmacological targets. This technical whitepaper explores the historical discovery of the thiazole ring, details the mechanistic and practical nuances of its synthesis via the Hantzsch methodology, and analyzes its modern applications in oncology, infectious diseases, and metabolic regulation.

Historical Discovery: The Birth of the Thiazole Nucleus

The formal "birth certificate" of the thiazole ring was signed on November 18, 1887, by chemists Arthur Hantzsch and J.H. Weber 1. Early structural research identified this five-membered aromatic heterocycle—containing both sulfur and nitrogen heteroatoms—as a critical component of essential biomolecules, most notably vitamin B1 (thiamine) 1. As synthetic methodologies advanced, the addition of a phenyl group to the thiazole core yielded "phenylthiazoles," a highly stable and versatile class of compounds that has since become a cornerstone in rational drug design.

Chemical Synthesis: The Hantzsch Methodology

The Hantzsch thiazole synthesis remains the most robust and widely applied method for constructing 2,4-disubstituted thiazoles 2. The reaction traditionally involves the condensation of an α-haloketone with a thioamide.

Self-Validating Protocol: Synthesis of 2-Amino-4-phenylthiazole

This workflow details the synthesis of 2-amino-4-phenylthiazole, explaining the mechanistic causality behind each experimental condition 3.

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (

) aqueous solution

Step-by-Step Methodology:

-

Reaction Initiation: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add 5 mL of methanol and a magnetic stir bar.

-

Causality: Methanol is selected as a polar protic solvent. It stabilizes the ionic transition states during the initial

displacement of the bromide ion by the soft sulfur nucleophile of thiourea.

-

-

Thermal Activation: Heat the mixture on a hot plate at 100°C with continuous stirring for 30 minutes.

-

Causality: While the initial

attack is rapid, the subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon, followed by dehydration to achieve aromaticity, requires thermal energy to overcome the activation barrier.

-

-

Quenching and Precipitation: Remove from heat, cool to room temperature, and pour the contents into a beaker containing 20 mL of 5%

. Swirl to mix.-

Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the newly formed 2-amino group, keeping the product soluble as a hydrobromide salt. The

base neutralizes the acid, precipitating the poorly water-soluble free base of 2-amino-4-phenylthiazole.

-

-

Isolation: Filter the mixture through a Buchner funnel. Wash the filter cake with distilled water to remove residual inorganic salts, then air-dry the solid on a tared watchglass.

-

System Validation (Quality Control):

-

TLC Analysis: Run a Thin Layer Chromatography (TLC) plate using 50% ethyl acetate / 50% hexane to confirm the complete consumption of 2-bromoacetophenone.

-

Characterization: Determine the melting point (expected sharp range) and analyze via

-NMR to confirm the presence of the unique thiazole aromatic proton (typically around

-

Stepwise mechanism of the Hantzsch synthesis forming 2-amino-4-phenylthiazole.

Pharmacological Evolution & Therapeutic Applications

Phenylthiazoles have transcended their origins as simple synthetic intermediates to become highly valued pharmacophores in drug design.

Antimicrobial and Anti-MRSA Activity

The rise of multidrug-resistant pathogens has necessitated the development of novel antibacterial scaffolds. Phenylthiazoles have recently come under the spotlight as potent lead compounds against Methicillin-resistant Staphylococcus aureus (MRSA) 4. By balancing lipophilicity with metabolic stability, researchers have synthesized derivatives that disrupt bacterial cell walls and exhibit concomitant resistance-breaking properties against strains immune to first-line antibiotics 4.

Antifungal CYP51 Inhibitors

Invasive fungal infections (IFIs) pose a severe threat due to the physiological similarities between fungal and human eukaryotic cells. A rational drug design strategy targeting lanosterol 14α-demethylase (CYP51) has utilized the phenylthiazole scaffold to create highly selective inhibitors 5. For instance, structural optimization of the lead compound SCZ-14 resulted in "Compound B9," a 2-phenylthiazole derivative that demonstrates potent inhibitory activity against fluconazole-resistant fungal strains while maintaining low human cytotoxicity 5.

Oncology: Kinase Inhibition

The thiazole core is integral to several targeted anticancer therapies. Dasatinib (BMS-354825), a prominent clinical drug, contains an aminothiazole core and functions as a pan-Src and BCR-ABL tyrosine kinase inhibitor 6. The nitrogen and sulfur heteroatoms of the thiazole ring form critical hydrogen bonds within the ATP-binding pocket of these kinases, effectively shutting down downstream signaling pathways responsible for cancer cell proliferation and metastasis.

Mechanism of action for phenylthiazole-based kinase inhibitors in oncology.

Metabolic Regulation: PPARγ Agonists

Beyond infectious diseases and oncology, phenylthiazole acids have been synthesized and evaluated as potential agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in metabolic disorders like type 2 diabetes 7.

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the phenylthiazole moiety is best demonstrated by comparing the efficacy metrics of its various derivatives across different therapeutic areas. The table below summarizes key quantitative data derived from recent optimization studies.

| Compound / Derivative | Primary Target | Therapeutic Area | Efficacy Metric |

| Dasatinib (BMS-354825) | BCR-ABL / Src Kinases | Oncology (Leukemia) | Sub-nanomolar |

| Compound B9 | CYP51 (Lanosterol 14α-demethylase) | Antifungal | High potency vs fluconazole-resistant strains 5 |

| Compound 4t | PPARγ Receptor | Metabolic Disorders | |

| Derivative 40 | Bacterial cellular machinery | Antibacterial | MIC = 3.125 µg/mL (S. aureus) 8 |

Conclusion

From its discovery in 1887 to its current status as a privileged scaffold, the phenylthiazole nucleus exemplifies the power of heterocyclic chemistry in drug development. By leveraging predictive QSAR modeling and robust synthetic pathways like the Hantzsch synthesis, medicinal chemists continue to tune the electronic and steric properties of phenylthiazoles to overcome modern pharmacological challenges, ranging from antimicrobial resistance to targeted cancer therapy.

References

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. Bentham Science. Available at:[Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC (NIH). Available at: [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors (Kinase Context). ResearchGate. Available at: [Link]

-

Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Dovepress. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profiling and Synthesis of Methyl 4-phenylthiazole-2-carboxylate: A Technical Whitepaper

Executive Summary

Methyl 4-phenylthiazole-2-carboxylate (CAS: 79247-92-0; MW: 219.26 g/mol ) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development. Characterized by its fully conjugated thiazole core substituted with a phenyl ring and a methyl ester, this compound serves as a critical intermediate in the synthesis of Serine Acetyltransferase (SAT) inhibitors and novel antimicrobial agents 1. Understanding its exact spectroscopic signature (NMR, IR, and Mass Spectrometry) is paramount for researchers conducting structure-activity relationship (SAR) studies or scaling up synthetic pathways 2.

This whitepaper provides an in-depth analysis of the compound's spectroscopic data, fundamentally grounded in the causality of its synthetic origin.

Mechanistic Synthesis: The Hantzsch Thiazole Pathway

To contextualize the spectroscopic data, one must first understand the synthetic origin of the molecule. The most robust method for constructing this scaffold is the Hantzsch thiazole synthesis, which relies on the condensation of a thioamide with an

Causality of Reagent Selection: Methyl thiooxamate is selected as the thioamide source because its ester moiety perfectly maps to the C2 position of the target thiazole, while 2-bromoacetophenone provides the C4-phenyl substitution 3. Ethanol is chosen as the reaction solvent because its polar protic nature stabilizes the zwitterionic S-alkylation intermediate, and its boiling point (78 °C) provides the optimal thermal energy for the subsequent dehydration and aromatization steps without causing ester transesterification or thermal degradation.

Fig 1: Hantzsch synthesis workflow for this compound.

Self-Validating Experimental Protocol: Synthesis and Isolation

A protocol is only as reliable as its built-in quality controls. The following procedure is designed as a self-validating system, ensuring that intermediate success can be verified orthogonally before proceeding.

-

Reaction Initiation: Dissolve 1.0 eq of methyl thiooxamate in absolute ethanol (0.2 M concentration). Add 1.05 eq of 2-bromoacetophenone.

-

Validation Check: The slight stoichiometric excess of the haloketone ensures complete consumption of the highly polar thioamide, which is notoriously difficult to remove via standard silica gel chromatography.

-

-

Thermal Cyclization: Heat the mixture to reflux (80 °C) for 4-6 hours.

-

Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 8:2). The successful formation of the product will appear as a highly UV-active spot (254 nm) due to the newly formed extended

-conjugation, clearly distinct from the starting materials.

-

-

Workup and Quenching: Cool to room temperature and concentrate in vacuo. Neutralize the hydrobromide byproduct by partitioning the residue between Ethyl Acetate and saturated aqueous NaHCO3.

-

Validation Check: The cessation of CO2 gas evolution confirms complete neutralization, preventing acid-catalyzed hydrolysis of the methyl ester during concentration.

-

-

Purification: Purify via flash column chromatography (Petroleum Ether/EtOAc 95:5) to afford the product as a solid 1.

Comprehensive Spectroscopic Characterization

The structural integrity of this compound is confirmed through a triad of analytical techniques: NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Choice: DMSO-d6 is utilized rather than CDCl3 because the highly planar, conjugated nature of the molecule can lead to

1H NMR Interpretation: The most diagnostic proton in the molecule is the thiazole C5-H. It appears as a sharp singlet at an unusually downfield shift of

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

| Chemical Shift (

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

| Chemical Shift (

Infrared (IR) & Mass Spectrometry (MS)

IR spectroscopy provides orthogonal validation of the functional groups. The absence of broad N-H or O-H stretches above 3200 cm-1 confirms the complete cyclization and dehydration of the hydroxythiazoline intermediate.

Electrospray Ionization (ESI-MS) in positive mode is the standard for this scaffold. Self-Validation via Fragmentation: The primary fragmentation pathway involves the loss of the methoxy radical or methanol molecule, which acts as a built-in diagnostic tool to confirm the ester identity versus a potential ketone or amide mis-assignment.

Table 3: IR and Mass Spectrometry Data Summary

| Technique | Key Signal / m/z | Assignment / Diagnostic Value |

|---|---|---|

| IR | 1735 cm-1 | Strong C=O stretch (confirms intact methyl ester) |

| IR | 1605 cm-1 | C=N stretch (confirms thiazole ring formation) |

| IR | 1240 cm-1 | C-O stretch (ester linkage) |

| ESI-MS | 220.04 m/z | [M+H]+ Molecular ion peak |

| ESI-MS | 242.02 m/z | [M+Na]+ Sodium adduct |

| ESI-MS | 188.03 m/z | [M+H - CH3OH]+ Fragment (loss of methanol) |

Analytical Validation: Spectroscopic Sample Preparation

To guarantee the fidelity of the spectroscopic data above, the sample preparation must follow a strict, self-validating sequence to prevent artifact generation.

-

Purity Check: Before NMR acquisition, dissolve 1 mg of the compound in 1 mL of HPLC-grade acetonitrile. Run a rapid LC-UV trace at 254 nm.

-

Validation Check: Only proceed to NMR if the purity is >95%; otherwise, residual 2-bromoacetophenone will convolute the aromatic region and artificially inflate the integration values.

-

-

NMR Preparation: Dissolve 15 mg of the validated solid in 0.6 mL of anhydrous DMSO-d6.

-

Validation Check: The solution must be completely optically clear. Any turbidity indicates inorganic salt carryover from the neutralization step, which will ruin the magnetic field homogeneity (shimming) and severely broaden the NMR peaks. Filter through a glass wool plug if necessary.

-

References

- Title: Novel Adjuvant Strategies to overcome Antimicrobial Resistance Source: Università degli Studi di Parma URL

- Title: 4-PHENYL-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER | lookchem Source: Lookchem URL

- Title: Ethyl thiooxamate | 16982-21-1 - Benchchem Source: Benchchem URL

Sources

Thiazole-Based Compounds: A Privileged Scaffold for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic characteristics and synthetic versatility have established it as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets.[1] This prevalence is evident in numerous natural products, such as vitamin B1 (thiamine), and a portfolio of clinically approved drugs, including the anticancer agent Dasatinib and the antiviral Ritonavir.[2][3][4]

This guide offers a comprehensive exploration of the key therapeutic targets of thiazole-based compounds. It is designed for drug discovery and development professionals, providing not just a catalog of targets but also the mechanistic rationale, quantitative data for lead compounds, and the detailed experimental methodologies required to validate them. We will delve into the major therapeutic areas where thiazoles have shown significant promise: oncology, infectious diseases, neurodegenerative disorders, inflammation, and metabolic diseases.

Part 1: Anticancer Therapeutic Targets

Thiazole derivatives have emerged as a formidable class of anticancer agents, targeting multiple hallmarks of cancer, including aberrant cell signaling, proliferation, and evasion of programmed cell death (apoptosis).[1][5] The approval of thiazole-containing drugs like Dasatinib and Ixazomib for cancer chemotherapy has spurred further research into this versatile scaffold.[5]

Protein Kinases: The Master Regulators of Cell Growth

Protein kinases are critical enzymes that regulate the majority of cellular pathways, and their dysregulation is a frequent driver of cancer. Thiazole derivatives have a high propensity for interacting with different protein kinases, making them a focus of inhibitor development.[6]

-

Serine/Threonine and Tyrosine Kinases: Thiazole-based compounds have been developed as potent inhibitors of both major classes of protein kinases.[6] For instance, derivatives have shown nanomolar inhibitory activity against B-RAFV600E, a kinase frequently mutated in melanoma.[6] A notable example is Dasatinib, which inhibits multiple tyrosine kinases.[4]

-

PI3K/Akt/mTOR Pathway: This signaling cascade is central to cell growth, proliferation, and survival. Thiazole derivatives have been shown to effectively inhibit this pathway, cutting off a crucial lifeline for cancer cells.[1][7][8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Tubulin and Apoptosis Induction

Beyond kinase inhibition, thiazoles can induce cell death through other critical mechanisms.

-

Microtubule Disruption: Natural products like Epothilones, which feature a thiazole ring, are potent anticancer agents that induce mitotic arrest at the G2/M phase of the cell cycle by disrupting microtubule dynamics, ultimately leading to apoptosis.[9][10]

-

Induction of Apoptosis: Many thiazole derivatives trigger apoptosis through various pathways, making them effective cytotoxic agents against tumor cells.[7][8][9]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound Class | Target | IC50 Value | Cell Line | Reference |

| Phenyl Sulfonyl Thiazole | B-RAFV600E | 23.1 ± 1.2 nM | - | [6] |

| Tetrahydrobenzo[d]thiazole (1g) | CK2 | 1.9 µM | - | [11] |

| Tetrahydrobenzo[d]thiazole (1g) | GSK3β | 0.67 µM | - | [11] |

| Various Thiazoles | Topoisomerase, HDAC | 0.05 µM - 0.67 µM | Various | [7][8] |

Experimental Protocol: MTT Assay for Cancer Cell Viability

The MTT assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a primary screening tool to evaluate the cytotoxic potential of novel compounds.[1]

Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Antimicrobial Therapeutic Targets

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective therapeutic agents.[12] Thiazole derivatives have been extensively investigated as antimicrobial agents due to the thiazole moiety's inherent biological activity.[13][14]

Mechanism of Action

The antimicrobial action of thiazoles is often attributed to their amphiphilic character, which allows them to interact with and disrupt bacterial cell membranes.[13] This disruption leads to the leakage of cytoplasmic contents and ultimately, cell death.[13] This mechanism makes them effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[13]

Quantitative Data: Antimicrobial Efficacy

The standard metric for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[1]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Thiazole-Quinolinium | Multi-drug resistant bacteria | Potent | [15] |

| N,N'-(1,4-phenylene)bis | S. aureus | 3.125 | [15] |

| N,N'-(1,4-phenylene)bis | B. thuringiensis | 6.25 | [15] |

| Imidazolyl Thiazole (4a) | Bacillus species | 1.95 - 3.91 |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method for determining the MIC of a compound against a specific microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the thiazole compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole compound in MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

Caption: Experimental workflow for antimicrobial evaluation.